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Compound of Interest

Compound Name: 3,4-o-Isopropylidene-shikimic acid

Cat. No.: B8019588 Get Quote

Introduction
3,4-o-Isopropylidene-shikimic acid is a protected derivative of shikimic acid, a crucial chiral

building block in the synthesis of numerous pharmaceuticals, most notably the antiviral drug

oseltamivir (Tamiflu®). The isopropylidene protecting group masks the cis-diol at the C3 and C4

positions, enabling selective chemical modifications at other sites of the molecule. Given its

role as a key intermediate, unambiguous structural verification is paramount to ensure the

integrity of synthetic pathways and the quality of final active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the structural verification process

for 3,4-o-Isopropylidene-shikimic acid, centered on its International Chemical Identifier

(InChI) Key. It includes key identifiers, standard experimental protocols for spectroscopic

analysis, and logical workflows essential for researchers in organic synthesis and drug

development.

Core Structural Identifiers
The primary method for unambiguous digital identification of a chemical structure is the

InChIKey. It is a fixed-length, hashed version of the InChI string, designed for robust database

searching and verification.

The definitive InChIKey for 3,4-o-Isopropylidene-shikimic acid is PILATNHSTHZMCA-

PRJMDXOYSA-N[1][2].
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This identifier is derived from its layered InChI representation, which encodes atomic

connectivity, stereochemistry, and isotopic composition.

InChI:InChI=1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-

2H3,(H,12,13)/t6-,7-,8+/m1/s1[1][2]

IUPAC Name: (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-

5-carboxylic acid[1][2]

Physicochemical Properties
A summary of essential quantitative data for 3,4-o-Isopropylidene-shikimic acid is provided

below.

Property Value Source

CAS Number 183075-03-8 [1][3]

Molecular Formula C₁₀H₁₄O₅ [1][3]

Molecular Weight 214.22 g/mol [2][3]

Physical Form Solid / Powder [1][4]

Purity >97% (Typical Commercial) [1][4]

Experimental and Logical Workflows
Visual workflows are critical for outlining the multi-step processes of synthesis and verification.

The following diagrams, rendered using Graphviz, illustrate the logical progression from starting

materials to the final, verified chemical entity.

Synthesis Pathway from Shikimic Acid
The preparation of 3,4-o-Isopropylidene-shikimic acid involves the protection of the

corresponding diol on the parent shikimic acid molecule.
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Synthesis Workflow

Shikimic Acid
(Starting Material)

Reaction Mixture

Acetone or 2,2-Dimethoxypropane
+ Acid Catalyst (e.g., p-TsOH)

Purification
(Crystallization / Chromatography)

Ketalization Reaction

3,4-o-Isopropylidene-shikimic Acid
(Final Product)

Isolation

Click to download full resolution via product page

Figure 1. General synthesis workflow for 3,4-o-Isopropylidene-shikimic acid.

Structure Verification Workflow
Once synthesized and purified, the compound's structure must be rigorously confirmed using

multiple analytical techniques before its InChIKey can be confidently assigned.
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Structure Verification & Identification Workflow
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Figure 2. Logical workflow for the analytical verification of the compound's structure.

Experimental Protocols for Structure Verification
The confirmation of the 3,4-o-Isopropylidene-shikimic acid structure relies on standard

spectroscopic methods. The following sections detail generalized protocols for these essential

experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.6

mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or D₂O). Transfer the solution to

a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Expected Signals: The spectrum should confirm the presence of the isopropylidene group

(two distinct methyl singlets, ~1.3-1.5 ppm), protons on the cyclohexene ring (vinyl, allylic,

and aliphatic protons, ~2.0-6.8 ppm), and exchangeable protons (hydroxyl and carboxylic

acid, variable shifts).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

Expected Signals: The spectrum should show signals for the two equivalent methyl

carbons of the isopropylidene group (~25-27 ppm), the quaternary ketal carbon (~108-110

ppm), four sp³ carbons and two sp² carbons of the cyclohexene ring, and the carboxyl

carbon (>170 ppm).

2D NMR (Optional but Recommended): Acquire 2D correlation spectra (e.g., COSY, HSQC)

to confirm proton-proton couplings and direct carbon-hydrogen attachments, respectively.

This provides definitive evidence for the molecular scaffold.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information on the

molecule's fragmentation patterns, further confirming its identity.
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Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a

suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).

Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to minimize

fragmentation and clearly observe the molecular ion.

Data Acquisition:

Negative Ion Mode: In ESI negative mode, the primary expected ion would be the

deprotonated molecule [M-H]⁻ at an m/z value corresponding to the molecular weight

minus one proton (approx. 213.07).

Positive Ion Mode: In ESI positive mode, adducts such as the sodium adduct [M+Na]⁺

(approx. 237.07) or protonated molecule [M+H]⁺ (approx. 215.09) may be observed.

High-Resolution MS (HRMS): For definitive formula confirmation, HRMS should be

employed to obtain a mass measurement with high accuracy (<5 ppm error), allowing for the

unambiguous determination of the elemental formula (C₁₀H₁₄O₅).

Conclusion
The structural verification of 3,4-o-Isopropylidene-shikimic acid is a critical step in its use as

a synthetic intermediate. A systematic workflow involving synthesis, purification, and multi-

technique spectroscopic analysis (primarily NMR and MS) provides the necessary evidence to

confirm the structure. The final output of this rigorous process is the assignment of a unique

and verifiable InChIKey (PILATNHSTHZMCA-PRJMDXOYSA-N), which serves as a digital

standard for researchers, databases, and regulatory bodies, ensuring accuracy and

reproducibility in scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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